Cas no 2098051-07-9 (2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine)

2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine is a heterocyclic compound featuring a thiophene-substituted tetrahydroindazole core linked to an ethylamine moiety. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for developing bioactive molecules. The presence of both thiophene and indazole rings may enhance binding affinity to biological targets, while the ethylamine side chain offers flexibility for further derivatization. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies. The compound is typically synthesized under controlled conditions to ensure high purity and consistency, meeting rigorous research standards. Its stability and solubility profile further support its applicability in exploratory drug discovery efforts.
2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine structure
2098051-07-9 structure
Product name:2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine
CAS No:2098051-07-9
MF:C13H17N3S
MW:247.359181165695
CID:5042599

2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine
    • 2-(3-thiophen-3-yl-4,5,6,7-tetrahydroindazol-1-yl)ethanamine
    • 2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine
    • Inchi: 1S/C13H17N3S/c14-6-7-16-12-4-2-1-3-11(12)13(15-16)10-5-8-17-9-10/h5,8-9H,1-4,6-7,14H2
    • InChI Key: PXDPEDSOIWGDJP-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C1C2CCCCC=2N(CCN)N=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 261
  • Topological Polar Surface Area: 72.1
  • XLogP3: 1.8

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 412.0±45.0 °C at 760 mmHg
  • Flash Point: 202.9±28.7 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine Security Information

2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-6911-10g
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine
2098051-07-9 95%+
10g
$1957.0 2023-09-06
TRC
T169951-1g
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1h-indazol-1-yl)ethan-1-amine
2098051-07-9
1g
$ 660.00 2022-06-03
Life Chemicals
F2198-6911-0.25g
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine
2098051-07-9 95%+
0.25g
$419.0 2023-09-06
Life Chemicals
F2198-6911-1g
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine
2098051-07-9 95%+
1g
$466.0 2023-09-06
TRC
T169951-100mg
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1h-indazol-1-yl)ethan-1-amine
2098051-07-9
100mg
$ 115.00 2022-06-03
Life Chemicals
F2198-6911-5g
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine
2098051-07-9 95%+
5g
$1398.0 2023-09-06
TRC
T169951-500mg
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1h-indazol-1-yl)ethan-1-amine
2098051-07-9
500mg
$ 435.00 2022-06-03
Life Chemicals
F2198-6911-2.5g
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine
2098051-07-9 95%+
2.5g
$932.0 2023-09-06
Life Chemicals
F2198-6911-0.5g
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine
2098051-07-9 95%+
0.5g
$442.0 2023-09-06

Additional information on 2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine

Introduction to 2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine (CAS No. 2098051-07-9)

2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine, with the CAS number 2098051-07-9, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thiophene ring and a tetrahydroindazole moiety. These structural elements contribute to its potential biological activities and therapeutic applications.

The chemical structure of 2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine can be represented as follows: C15H18N2S. The presence of the thiophene ring provides aromatic stability and electronic conjugation, while the tetrahydroindazole core offers a flexible scaffold for molecular interactions. The ethanamine substituent at the 1-position of the indazole ring further enhances the compound's solubility and bioavailability.

Recent studies have explored the potential of 2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine in various biological contexts. One notable area of research is its activity as a modulator of neurotransmitter systems. Specifically, this compound has been shown to exhibit selective binding to serotonin (5-HT) receptors, particularly the 5-HT2A subtype. This selective binding profile suggests potential applications in the treatment of neuropsychiatric disorders such as depression and anxiety.

In addition to its interactions with serotonin receptors, 2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine has also been investigated for its anti-inflammatory properties. Preclinical studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings indicate that it may have therapeutic potential in inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-am ine have also been studied extensively. Research has shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile in animal models. These characteristics are crucial for its development as an orally administered therapeutic agent.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-(3-(Thiophen-3-y l)-4,5,6,7-tetrahydro - 1H - indazol - 1 - yl)ethan - 1 - amine. Early results from Phase I trials have indicated that it is well-tolerated at therapeutic doses with no significant adverse effects reported. These findings are promising and support further clinical investigation.

The synthesis of 2-(3-(Thiophen - 3 - yl) - 4 , 5 , 6 , 7 - tetrahydro - 1H - indazol - 1 - yl)ethan - 1 - amine has been optimized using modern synthetic methods. Key steps in the synthesis include the formation of the thiophene ring through a cyclization reaction and the subsequent coupling with a tetrahydroindazole derivative. The overall yield and purity of the final product have been improved through these optimized synthetic routes.

In conclusion, 2 -( 3 -( Thiophen - 3 - yl ) - 4 , 5 , 6 , 7 - tetrahydro - 1H - indazol - 1 - yl ) ethan - 1 - amine ( CAS No . 2098051 - 07 - 9 ) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research.

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